6-TAMRA Maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

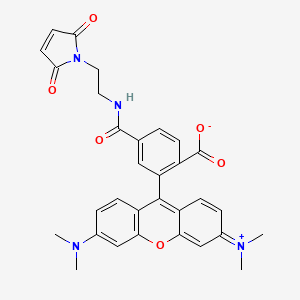

Le 6-Tétraméthylrhodamine Maléimide, communément appelé 6-TAMRA Maléimide, est un colorant fluorescent largement utilisé dans la recherche biochimique et en biologie moléculaire. Ce composé est un colorant réactif aux thiols qui marque sélectivement les groupes thiols dans les peptides, les protéines et autres molécules biologiques. Il est connu pour sa fluorescence jaune brillante avec des maxima d'excitation et d'émission à 553 nm et 575 nm, respectivement.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-TAMRA Maléimide implique la réaction de la tétraméthylrhodamine avec le maléimide. Le processus comprend généralement les étapes suivantes :

Préparation de la tétraméthylrhodamine : La tétraméthylrhodamine est synthétisée par condensation de l'anhydride phtalique avec le diméthylaminophénol.

Fonctionnalisation du maléimide : La tétraméthylrhodamine est ensuite mise à réagir avec le maléimide en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour former le 6-TAMRA Maléimide.

Méthodes de production industrielle

En milieu industriel, la production du 6-TAMRA Maléimide suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et d'environnements contrôlés permet de maintenir la constance et la qualité du produit final .

Analyse Des Réactions Chimiques

Le 6-TAMRA Maléimide subit principalement des réactions d'addition de Michael aux thiols. Cette réaction implique l'addition d'un groupe thiol à la partie maléimide, formant une liaison thioéther stable. La réaction est hautement sélective pour les thiols et se produit dans des conditions douces, généralement à un pH compris entre 6,5 et 7,5 .

Réactifs et conditions courants

Réactifs : Composés contenant des thiols tels que les résidus cystéine dans les protéines.

Conditions : La réaction est généralement réalisée dans des tampons aqueux comme le tampon phosphate-salin (PBS) ou le tampon Tris à température ambiante.

Principaux produits formés

Le principal produit de la réaction est un conjugué lié à un thioéther, qui est stable et fluorescent. Ce produit est utilisé pour diverses applications de marquage et de détection en recherche biologique .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

6-TAMRA Maleimide is a derivative of tetramethylrhodamine and features a maleimide group that reacts specifically with thiol groups in proteins, peptides, and other biological molecules. This selectivity is crucial for creating stable conjugates without interfering with other functional groups. The spectral properties of this compound are similar to those of its predecessors, allowing for seamless integration into existing experimental protocols that utilize tetramethylrhodamine .

Key Applications

-

Protein Labeling :

- This compound is primarily used for labeling proteins and peptides. It forms stable thioether linkages with cysteine residues, enabling precise tracking and quantification of proteins in various assays .

- Case Study: A study utilized this compound to label proteins in cellular environments, demonstrating its efficacy in visualizing protein interactions through fluorescence microscopy .

-

Bioconjugation :

- The compound is effective in bioconjugation strategies, allowing researchers to attach fluorescent tags to biomolecules for detection and analysis. This is particularly useful in developing biosensors and diagnostic tools .

- Case Study: Researchers developed a quench-release-based fluorescent immunosensor using this compound, achieving a limit of detection as low as 0.123 ng/mL for tumor necrosis factor-alpha (TNF-α), showcasing its sensitivity in immunoassays .

-

Cellular Tracking :

- Due to its fluorescent properties, this compound can be used for cellular tracking applications. It helps visualize the localization and dynamics of proteins within live cells, contributing to our understanding of cellular processes .

- Case Study: In a study on redox stress induction, researchers employed this compound to monitor changes in protein sulfination across different cellular conditions, highlighting its role in investigating oxidative stress responses .

-

Oligonucleotide Labeling :

- The dye is also applicable in labeling oligonucleotides, which facilitates the study of nucleic acid interactions and dynamics during various biological processes such as transcription and translation .

- Case Study: In automated DNA sequencing applications, this compound has been utilized to enhance the detection of specific DNA sequences through fluorescence-based methods .

-

Fluorescent Probes :

- As a fluorescent probe, this compound can be incorporated into more complex systems to report on biochemical changes within cells or tissues, making it valuable for real-time monitoring of biological activity .

- Case Study: A recent investigation employed this compound as part of a dithiol reduction-sensitive probe to study cellular responses under varying redox conditions, demonstrating its versatility in biochemical research .

Mécanisme D'action

The mechanism of action of 6-TAMRA Maleimide involves its selective reaction with thiol groups (-SH) in biological molecules. The maleimide moiety reacts with the thiol group through a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific and does not interfere with other functional groups in the molecule .

Comparaison Avec Des Composés Similaires

Le 6-TAMRA Maléimide est souvent comparé à d'autres colorants fluorescents tels que :

Tétraméthylrhodamine-5-Maléimide : Structure similaire, mais la position du groupe maléimide diffère.

Fluorescéine Maléimide : Un autre colorant réactif aux thiols, avec des propriétés spectrales différentes.

Cy3 Maléimide : Un colorant cyanine avec des applications similaires, mais des longueurs d'onde d'excitation et d'émission différentes

Unicité

L'unicité du 6-TAMRA Maléimide réside dans sa fluorescence brillante, sa grande spécificité pour les groupes thiols et la stabilité des conjugués formés. Ces propriétés en font un choix privilégié pour diverses applications de marquage et de détection en recherche scientifique .

Conclusion

Le 6-TAMRA Maléimide est un colorant fluorescent polyvalent et largement utilisé dans la recherche scientifique. Sa capacité à marquer sélectivement les groupes thiols et sa fluorescence brillante en font un outil précieux en chimie, biologie, médecine et industrie. Les propriétés uniques du composé et sa large gamme d'applications mettent en évidence son importance dans l'avancement des connaissances scientifiques et technologiques.

Activité Biologique

6-TAMRA Maleimide, derived from tetramethylrhodamine (TAMRA), is a fluorescent dye that plays a crucial role in biological research, particularly in the labeling of proteins and peptides. Its unique reactivity with thiol groups makes it an invaluable tool for studying biomolecular interactions and dynamics.

- Chemical Structure : this compound is characterized by its maleimide moiety, which selectively reacts with thiol groups in biomolecules.

- Fluorescence Characteristics :

- Excitation Maximum : 541 nm

- Emission Maximum : 567 nm

- Extinction Coefficient : 84,000 Mcm .

This compound primarily engages in thiol-ene reactions , where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide group through a Michael addition . This results in the formation of a stable thioether linkage, allowing for precise labeling of proteins without interfering with other functional groups .

Applications in Biological Research

This compound is widely utilized in various applications:

- Protein Labeling : It is employed to label proteins and peptides for visualization in techniques such as microscopy and flow cytometry. The specificity for thiol groups allows researchers to study protein localization and interaction networks effectively .

- Immunoassays : The dye is used in the development of quenchbodies, which are engineered antibodies that can report on protein presence through fluorescence changes upon binding to their target antigens .

- Cell Biology Studies : It aids in elucidating protein structures and dynamics within biological systems, enhancing our understanding of cellular processes .

Research Findings

Recent studies have highlighted the versatility of this compound in biological applications:

- Profiling Protein S-Sulfination : A study demonstrated that maleimide-linked probes could label S-sulfinated proteins, showcasing the compound's ability to react across various cysteine modifications .

- Nanobody Development : Research focused on optimizing nanobodies against interleukin-6 (IL-6) revealed that incorporating this compound significantly increased fluorescence intensity when detecting target antigens, indicating its effectiveness in enhancing detection sensitivity .

- Thiol Reactivity Studies : Investigations into the reactivity of maleimides showed that this compound selectively labels cysteine residues without affecting other amino acids like methionine or histidine under physiological conditions, affirming its specificity .

Case Studies

Propriétés

Formule moléculaire |

C31H28N4O6 |

|---|---|

Poids moléculaire |

552.6 g/mol |

Nom IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |

Clé InChI |

CCKYJNRNKVEKIX-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.